2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide
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Description
This compound is a derivative of piperazine . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Applications in Antimicrobial Research
The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide and its derivatives have been extensively studied for their antimicrobial properties. Patil et al. (2021) synthesized a series of new piperazine derivatives, among which a compound with a similar structure showed superior antimicrobial activity, particularly against A. baumannii. The antimicrobial activity of the compounds was evaluated against various bacterial and fungal strains, with promising results that could be used to develop more potent antimicrobials (Patil et al., 2021).
Applications in Tuberculosis Treatment
Reddy et al. (2014) designed molecules based on a molecular hybridization of a thiazole aminopiperidine core and carbamide side chain. These molecules were screened for their inhibitory activity against Mycobacterium tuberculosis DNA GyrB. Among the compounds studied, one particularly showed promising results as an inhibitor with significant anti-tubercular activity and low cytotoxicity in eukaryotic cells (Reddy et al., 2014).
Applications in Cancer Research
Turov (2020) studied the anticancer activity of a series of polyfunctional substituted 1,3-thiazoles, which included compounds with a piperazine substituent. The compounds were screened in vitro on various cancer cell lines, and those with a piperazine substituent demonstrated significant effectiveness. The findings indicated that these compounds might be potential candidates for cancer treatment (Turov, 2020).
Properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-13-4-5-16(10-14(13)2)25-21(28)12-27-9-8-20-18(11-27)23(29)17-6-7-19(24)15(3)22(17)26-20/h4-7,10H,8-9,11-12H2,1-3H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOHVNLJBRGVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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